

Spectroscopic Analysis of 3-Bromoheptan-4-one: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromoheptan-4-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound **3-Bromoheptan-4-one** (C₇H₁₃BrO). Due to the limited availability of public experimental spectra, this document combines available data with predicted spectroscopic values to serve as a valuable resource for researchers. The guide includes detailed tables of spectroscopic data, standardized experimental protocols, and visualizations to illustrate the relationships between spectroscopic techniques and the structural information they provide.

Chemical Structure and Properties

- IUPAC Name: **3-bromoheptan-4-one**[\[1\]](#)
- Molecular Formula: C₇H₁₃BrO[\[1\]](#)
- Molecular Weight: 193.08 g/mol [\[1\]](#)
- CAS Number: 42330-10-9[\[1\]](#)
- Canonical SMILES: CCCC(=O)C(CC)Br[\[1\]](#)

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **3-Bromoheptan-4-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **3-Bromoheptan-4-one** is not readily available in public databases. Therefore, the following tables present predicted ^1H and ^{13}C NMR chemical shifts. These predictions are based on computational models and provide an estimation of the expected spectral features.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.3 - 4.5	Triplet	1H	CH-Br (Position 3)
~2.6 - 2.8	Triplet	2H	$\text{CH}_2\text{-C=O}$ (Position 5)
~1.8 - 2.0	Sextet	2H	$\text{CH}_2\text{-CH}_3$ (Position 2)
~1.5 - 1.7	Sextet	2H	$\text{CH}_2\text{-CH}_2\text{-C=O}$ (Position 6)
~1.0 - 1.2	Triplet	3H	CH_3 (Position 1)
~0.9 - 1.0	Triplet	3H	CH_3 (Position 7)

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (ppm)	Carbon Atom
~205 - 210	C=O (Position 4)
~55 - 60	CH-Br (Position 3)
~35 - 40	CH_2 (Position 5)
~25 - 30	CH_2 (Position 2)
~20 - 25	CH_2 (Position 6)
~10 - 15	CH_3 (Position 7)
~10 - 15	CH_3 (Position 1)

Infrared (IR) Spectroscopy

A vapor phase IR spectrum for **3-Bromoheptan-4-one** is available.^[1] The characteristic absorption bands are summarized below.

Table 3: Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (alkane)
~1715	Strong	C=O stretch (ketone)
~1460	Medium	C-H bend (alkane)
~650	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)

GC-MS data for **3-Bromoheptan-4-one** is available.^[1] Predicted mass-to-charge ratios for various adducts are also reported.^[2]

Table 4: Mass Spectrometry Data

m/z	Adduct	Predicted CCS (Å ²)
193.02226	[M+H] ⁺	136.8
215.00420	[M+Na] ⁺	147.0
191.00770	[M-H] ⁻	139.8
210.04880	[M+NH ₄] ⁺	159.9
230.97814	[M+K] ⁺	137.3
175.01224	[M+H-H ₂ O] ⁺	137.5
192.01443	[M] ⁺	156.1

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **3-Bromoheptan-4-one** are not publicly available. The following are general methodologies that can be applied.

NMR Spectroscopy

A sample of **3-Bromoheptan-4-one** (~10-20 mg) would be dissolved in deuterated chloroform (CDCl_3 , ~0.7 mL) in a 5 mm NMR tube. ^1H and ^{13}C NMR spectra would be recorded on a 500 MHz spectrometer. ^1H NMR spectra would be acquired with 16-32 scans, and ^{13}C NMR spectra with 1024-2048 scans. Chemical shifts would be referenced to the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

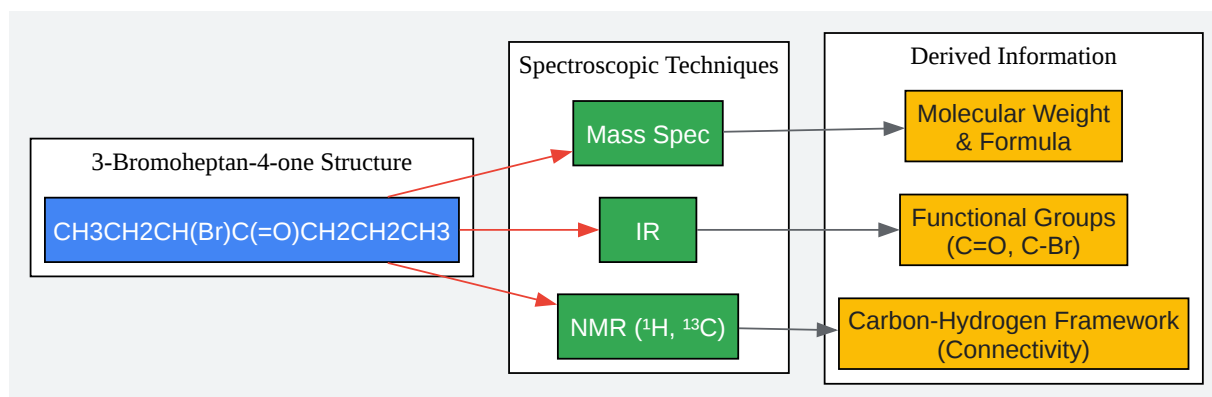
A vapor phase IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid sample would be injected into a heated gas cell. The spectrum would be recorded over the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Mass Spectrometry

Mass spectra would be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a suitable solvent like dichloromethane, would be injected into the GC. The GC would be equipped with a capillary column (e.g., HP-5MS). The oven temperature would be programmed to ramp from a low temperature (e.g., $50\text{ }^\circ\text{C}$) to a high temperature (e.g., $250\text{ }^\circ\text{C}$) to ensure separation of any impurities. The mass spectrometer would be operated in electron ionization (EI) mode at 70 eV.

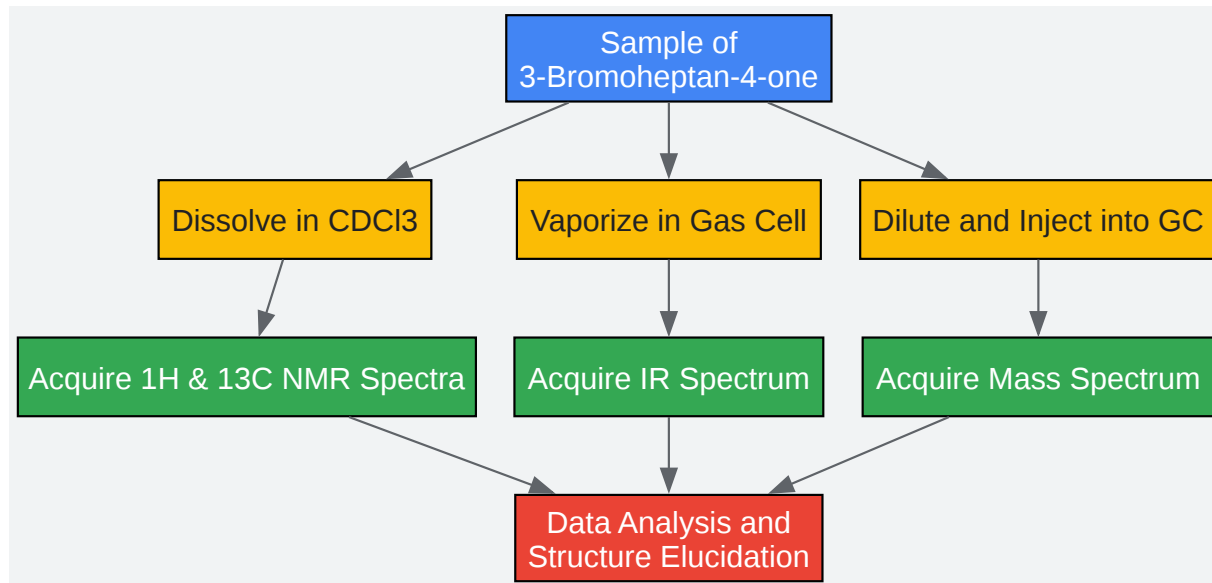
Visualizations

The following diagrams illustrate the relationship between the spectroscopic methods and the structural information they provide, as well as a general workflow for spectroscopic analysis.



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Caption: Relationship between spectroscopic techniques and structural information.



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Caption: General workflow for spectroscopic analysis.

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References

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- 2. PubChemLite - 3-bromoheptan-4-one (C₇H₁₃BrO) [pubchemlite.lcsb.uni.lu]
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